Ethyl 3-ethoxybenzoate

Physicochemical characterization Purification optimization Isomer differentiation

Ethyl 3-ethoxybenzoate (CAS 5432-17-7) is a meta-substituted benzoate ester (C₁₁H₁₄O₃) that functions as a synthetic intermediate in pharmaceutical, agrochemical, and dyestuff research. Its 3-ethoxy substitution pattern and ethyl ester group confer distinct steric and electronic properties that differentiate it from para-substituted isomers and shorter-chain alkoxy analogs.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 5432-17-7
Cat. No. B1582107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxybenzoate
CAS5432-17-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)OCC
InChIInChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
InChIKeyBQXRZUDSLFBQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Ethoxybenzoate (CAS 5432-17-7) Procurement Specifications and Differentiation Guide


Ethyl 3-ethoxybenzoate (CAS 5432-17-7) is a meta-substituted benzoate ester (C₁₁H₁₄O₃) that functions as a synthetic intermediate in pharmaceutical, agrochemical, and dyestuff research . Its 3-ethoxy substitution pattern and ethyl ester group confer distinct steric and electronic properties that differentiate it from para-substituted isomers and shorter-chain alkoxy analogs [1].

Workflow Synthetic intermediate for meta-substituted benzoate building blocks Pharmaceutical, agrochemical, dyestuff research
Selection Logic Meta-ethoxy isomer with distinct steric and electronic profile Differentiated from para-substituted and shorter-chain alkoxy analogs
Specification Context Requires isomer-specific identity confirmation Boiling point, density, and refractive index differentiate from close analogs

Why Generic Substitution of Ethyl 3-Ethoxybenzoate (CAS 5432-17-7) Leads to Performance Gaps


Ethyl 3-ethoxybenzoate cannot be freely interchanged with close analogs such as ethyl 4-ethoxybenzoate or ethyl 3-methoxybenzoate because the position and chain length of the alkoxy group alter boiling point, density, refractive index, lipophilicity (LogP), and enzymatic substrate recognition [1][2]. These quantifiable differences directly impact purification strategy, quality control, and biological assay design, as demonstrated in the evidence below.

Positional Isomer Para-ethoxy isomer exhibits a higher boiling point and density, which may shift distillation profiles and identity confirmation.
Alkoxy Chain Length Methoxy analog differs in lipophilicity and refractive index, potentially altering extraction recovery and enzymatic substrate recognition.
Ester/Acid Form Carboxylic acid form may be required for direct CYP substrate assays; ester-to-acid conversion context must be verified.

Quantitative Differentiation Evidence for Ethyl 3-Ethoxybenzoate (CAS 5432-17-7)


Boiling Point and Density: Meta-Ethoxy vs. Para-Ethoxy and Meta-Methoxy Analogs

Ethyl 3-ethoxybenzoate exhibits a boiling point of 248 °C at 760 mmHg and a density of 1.063 g/cm³ . In contrast, ethyl 4-ethoxybenzoate has a higher boiling point of 275 °C and density of 1.071 g/cm³ , while ethyl 3-methoxybenzoate boils at 250–252 °C with a density of 1.099 g/cm³ . The lower boiling point of the meta-ethoxy isomer relative to the para isomer facilitates distillation-based purification, and its intermediate density between the methoxy and para-ethoxy analogs reflects altered molecular packing.

Boiling Point & Density
Cross-study comparable
bp 248 °C; density 1.063 g/cm³
Reported lower boiling point may support distillation-based purification.
δbp -27 °C vs para isomer; δdensity -0.036 g/cm³ vs methoxy analog.
Physicochemical characterization Purification optimization Isomer differentiation

Refractive Index as a High-Resolution Identity and Purity Indicator

The refractive index (n20/D) of ethyl 3-ethoxybenzoate is 1.508 . This value is distinctly lower than that of ethyl 4-ethoxybenzoate (1.517–1.519) and ethyl 3-methoxybenzoate (1.5150) . The separation of >0.007 RIU (refractive index units) between the meta-ethoxy isomer and its closest analog is sufficient for unambiguous identification and purity monitoring via standard laboratory refractometry.

Refractive Index Identity
Cross-study comparable
n20/D 1.508
Supports rapid, non-destructive isomer verification and purity monitoring.
δn20/D -0.007 to -0.011 vs closest analogs; data to verify against in-house lot.
Quality control Refractometry Isomer identification

Enzymatic Substrate Competence: Ethoxy vs. Methoxy at the 3-Position in CYP199A4

In a direct head-to-head study using the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris, 3-ethoxybenzoic acid was efficiently oxidized, whereas 3-methoxybenzoic acid showed no O-demethylation activity [1]. Crystal structures revealed that the ethoxy group reorients the substrate within the active site, positioning the methylene hydrogens toward the heme iron for abstraction. In contrast, the methoxy analog's C–H bonds point away from the heme, precluding catalysis [1]. Although the study employed the carboxylic acid rather than the ethyl ester, ester hydrolysis in biological systems generates the active acid form, making the ester a viable pro-substrate.

Enzymatic Substrate Competence
Direct head-to-head
3-Ethoxybenzoic acid: efficient oxidation; 3-Methoxybenzoic acid: no activity
Reported substrate activity context; ethoxy chain essential for CYP199A4 oxidation in this model.
CYP199A4 (R. palustris); PDB 6PRS. Acid form used; ester requires hydrolysis verification.
Cytochrome P450 Substrate selectivity Metabolic oxidation

Lipophilicity (LogP) Differentiation Between Ethyl 3-Ethoxybenzoate and Ethyl 3-Methoxybenzoate

Ethyl 3-ethoxybenzoate has a measured LogP of 2.262 [1], while the LogP of ethyl 3-methoxybenzoate is predicted to be approximately 1.8–1.9 based on fragment-based calculations (XLogP3 ~1.9) [2]. The ~0.4 log unit increase reflects the additional methylene group in the ethoxy chain, which enhances partitioning into organic phases and lipid membranes. This class-level inference is consistent with the ~0.5 LogP increment typically observed between methoxy and ethoxy homologs of aromatic esters.

Lipophilicity (LogP)
Class-level inference
LogP 2.262 vs ~1.9 (methoxy analog)
Context-dependent LogP difference; may enhance organic-phase partitioning in liquid-liquid workup.
Target value from database; comparator from in silico prediction. Requires experimental confirmation.
Lipophilicity Partition coefficient Drug design

Optimal Use Cases for Ethyl 3-Ethoxybenzoate (CAS 5432-17-7) Based on Differentiated Evidence


Distillation-Centric Purification Workflows Requiring a Lower-Boiling Meta Isomer

Synthetic routes that rely on fractional distillation for product isolation benefit from the 248 °C boiling point of ethyl 3-ethoxybenzoate, which is 27 °C lower than its para isomer and avoids the thermal stress and energy consumption associated with higher-boiling analogs . This is particularly relevant in multi-step syntheses where intermediate boiling points must be well-separated.

Quality Control and Incoming Material Verification via Refractive Index

Procurement and analytical laboratories can exploit the unique refractive index of 1.508 to rapidly confirm the identity of ethyl 3-ethoxybenzoate and distinguish it from the para-ethoxy (n20/D 1.517–1.519) and meta-methoxy (n20/D 1.5150) analogs . This simple measurement reduces reliance on costly chromatographic or spectroscopic methods for routine lot acceptance.

Cytochrome P450 Substrate Selectivity Studies

For research on CYP199A4 or related P450 enzymes, ethyl 3-ethoxybenzoate (or its acid hydrolysis product) serves as a functional substrate that undergoes efficient oxidation, unlike the inactive 3-methoxybenzoic acid [1]. This property positions the compound as a positive control or mechanistic probe in studies of substrate orientation and enzymatic C–H bond activation.

Liquid-Liquid Extraction Processes Requiring Elevated Organic-Phase Partitioning

The LogP of 2.262 for ethyl 3-ethoxybenzoate, approximately 0.4–0.5 units higher than its methoxy counterpart, translates to a roughly 2.5–3-fold greater partition into organic solvents [2]. This property is advantageous in workup procedures where selective extraction from aqueous reaction mixtures is critical, reducing solvent volumes and improving recovery.

Application
Selection Property
Validation Focus
Distillation-centric purification
Lower-boiling meta isomer
Boiling point separation from para and methoxy analogs
Quality control and lot acceptance
Isomer-specific refractive index
Refractive index identity confirmation against reference standard
CYP substrate selectivity studies
Ethoxy-dependent enzymatic oxidation
CYP199A4 substrate activity vs methoxy analog; model-response context
Liquid-liquid extraction workup
Elevated organic-phase partitioning
LogP context for extraction recovery; requires in-system verification

Technical Documentation Hub

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38 linked technical documents
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